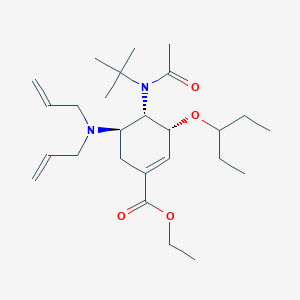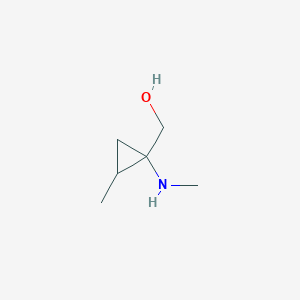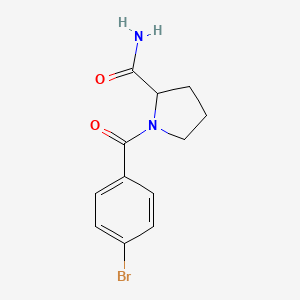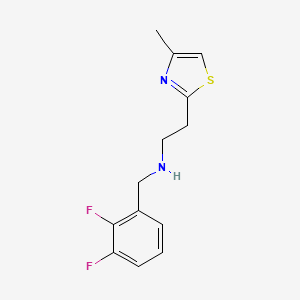
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: is a synthetic organic compound that features a benzyl group substituted with fluorine atoms, a thiazole ring, and an amine group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized using cyclization reactions.
Introduction of the benzyl group: The benzyl group with fluorine substitutions can be introduced through nucleophilic substitution reactions.
Formation of the amine linkage: The final step often involves coupling the thiazole and benzyl intermediates through amine formation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atoms on the benzyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
科学的研究の応用
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibit or activate pathways: Affecting cellular signaling pathways.
Alter gene expression: Influencing the transcription and translation of genes.
類似化合物との比較
Similar Compounds
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can be compared with other benzyl-thiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity.
特性
分子式 |
C13H14F2N2S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
N-[(2,3-difluorophenyl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H14F2N2S/c1-9-8-18-12(17-9)5-6-16-7-10-3-2-4-11(14)13(10)15/h2-4,8,16H,5-7H2,1H3 |
InChIキー |
VQAYZTWYIBSSIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CCNCC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


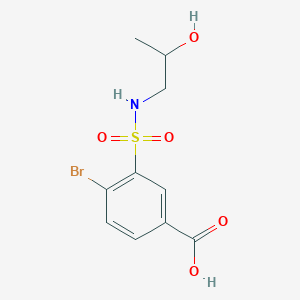

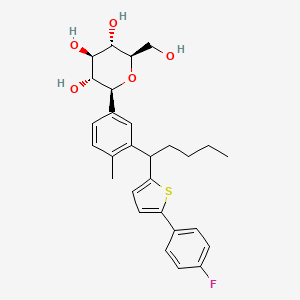

![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
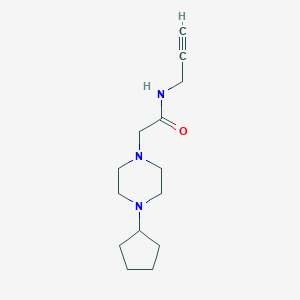
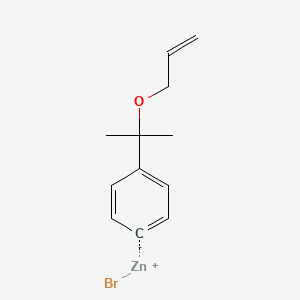

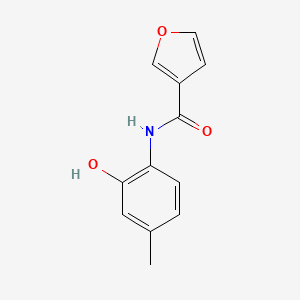

![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
